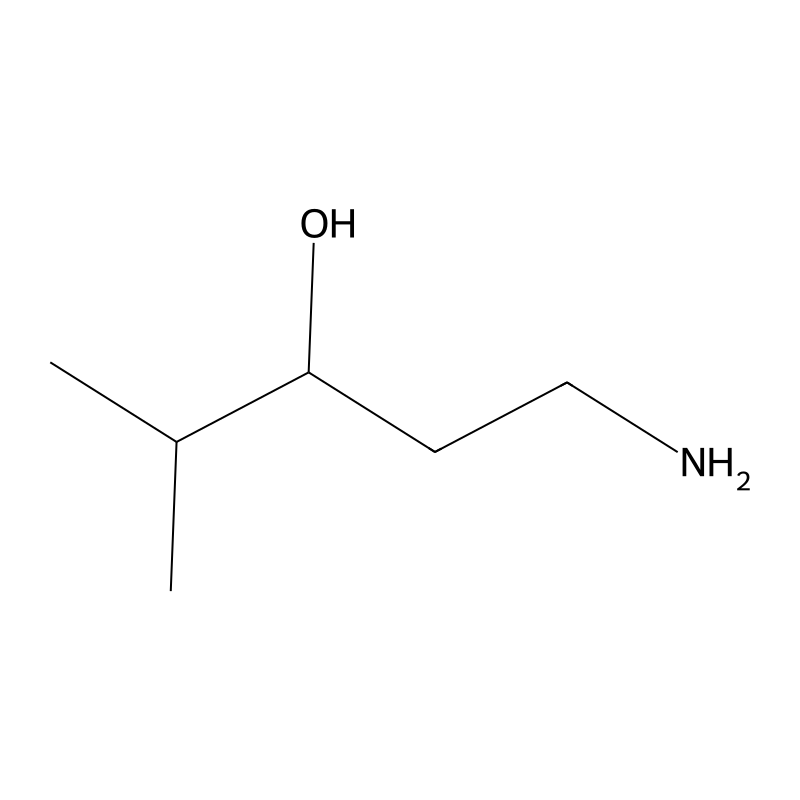

1-Amino-4-methylpentan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Pharmaceutical Industry

Application: The compound is used in the preparation of the drug Tapentadol.

Methods of Application: The compound is used in the synthesis process of Tapentadol, a centrally acting analgesic.

Results: The successful synthesis of Tapentadol, a drug used for the treatment of moderate to severe pain.

Scientific Field: Chromatography

Application: The compound is used in the enantiomer separation of chiral aliphatic amines

Methods of Application: A method using a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), was developed for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography

Results: This method provides a convenient and validated way for the enantiomer separation of chiral aliphatic amines

Scientific Field: Chemical Synthesis

Application: The compound is used in the synthesis of other complex molecules.

Methods of Application: The compound can be used as a building block in the synthesis of other complex molecules.

Scientific Field: Environmental Science

Application: The compound’s environmental impact and bioaccumulation potential can be studied.

Methods of Application: The compound’s Log Kow (Octanol-Water Partition Coefficient) and Henry LC (Henry’s Law Constant) can be determined to study its environmental impact and bioaccumulation potential.

Results: The Log Kow and Henry LC values provide insights into the compound’s environmental behavior.

1-Amino-4-methylpentan-3-ol, also known as 1-amino-4-methyl-3-pentanol, is an organic compound with the molecular formula C₆H₁₅NO. It features a six-carbon chain with a primary amine group at position 1, a hydroxyl group at position 3, and a methyl group at position 4. This compound is notable for its role in the pharmaceutical industry, particularly in the synthesis of analgesics like Tapentadol, which is used to treat moderate to severe pain .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Esterification: It can react with carboxylic acids to form esters.

- Acylation: The amine group can participate in acylation reactions, leading to the formation of amides.

- Enantiomer Separation: The compound can be separated into its enantiomers using high-performance liquid chromatography techniques involving fluorogenic agents.

The synthesis of 1-amino-4-methylpentan-3-ol typically involves:

- Alkylation of Amines: Starting from simpler amines and using alkylation methods to introduce the methyl and hydroxyl groups.

- Reduction Reactions: The compound can also be synthesized through reduction of corresponding carbonyl compounds.

For example, one method involves starting with 4-methylpentan-3-one and reducing it in the presence of ammonia or an amine source.

1-Amino-4-methylpentan-3-ol has several applications:

- Pharmaceutical Industry: Primarily used as an intermediate in the synthesis of Tapentadol and other analgesics.

- Chiral Separation: Employed in the enantiomer separation of chiral aliphatic amines, enhancing the purity and efficacy of pharmaceutical compounds.

- Building Block for Complex Molecules: Utilized in synthesizing more complex organic molecules, making it valuable in organic chemistry research.

Several compounds share structural similarities with 1-amino-4-methylpentan-3-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpentan-1-ol | Hydroxyl at position 1 | Different positioning of functional groups |

| 2-Amino-3-pentanol | Hydroxyl at position 2 | Variation in carbon chain length |

| 3-Amino-2-pentanol | Hydroxyl at position 3 | Different amine positioning |

| (S)-1-Amino-4-methylpentan-3-ol | Stereoisomer with specific optical activity | Enantiomeric properties affecting biological activity |

Uniqueness

The uniqueness of 1-amino-4-methylpentan-3-ol lies in its specific functional group arrangement and its pivotal role as a precursor for important pharmaceuticals like Tapentadol. Its ability to undergo various